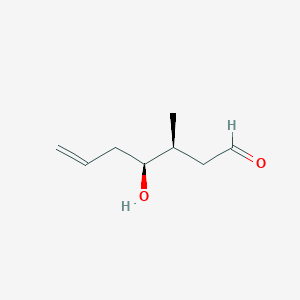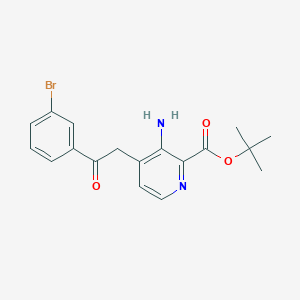![molecular formula C28H55P B14238898 4,8-Dimethyl-2-octadecyl-2-phosphabicyclo[3.3.1]nonane CAS No. 400654-49-1](/img/structure/B14238898.png)
4,8-Dimethyl-2-octadecyl-2-phosphabicyclo[3.3.1]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,8-Dimethyl-2-octadecyl-2-phosphabicyclo[3.3.1]nonane is a complex organophosphorus compound known for its unique bicyclic structure. This compound is part of the phosphabicyclo[3.3.1]nonane family, which is characterized by a bicyclic framework containing phosphorus.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dimethyl-2-octadecyl-2-phosphabicyclo[3.3.1]nonane typically involves the hydrophosphination of unactivated alkenes. This process requires the use of phosphine (PH₃) under high pressure and elevated temperatures. The reaction is often radical-mediated, which helps in achieving the desired regioselectivity and stereoselectivity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced catalytic systems can enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 4,8-Dimethyl-2-octadecyl-2-phosphabicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphorus atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, molecular oxygen.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of phosphine oxides, while reduction can yield phosphines .
Applications De Recherche Scientifique
4,8-Dimethyl-2-octadecyl-2-phosphabicyclo[3.3.1]nonane has several scientific research applications:
Chemistry: Used as a ligand in catalytic processes, particularly in hydrophosphination reactions.
Medicine: Investigated for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 4,8-Dimethyl-2-octadecyl-2-phosphabicyclo[3.3.1]nonane involves its interaction with molecular targets through its phosphorus atom. The compound can form stable complexes with metals, which is crucial for its catalytic activity. The pathways involved include radical-mediated processes and coordination chemistry .
Comparaison Avec Des Composés Similaires
- 4,8-Dimethyl-2-phosphabicyclo[3.3.1]nonane
- 9-Phosphabicyclo[3.3.1]nonane
Comparison: Compared to its analogs, 4,8-Dimethyl-2-octadecyl-2-phosphabicyclo[3.3.1]nonane exhibits unique properties due to the presence of the octadecyl group. This long alkyl chain enhances its solubility in organic solvents and can influence its reactivity and interaction with other molecules .
Propriétés
Numéro CAS |
400654-49-1 |
|---|---|
Formule moléculaire |
C28H55P |
Poids moléculaire |
422.7 g/mol |
Nom IUPAC |
4,8-dimethyl-2-octadecyl-2-phosphabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C28H55P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-29-24-26(3)27-21-20-25(2)28(29)23-27/h25-28H,4-24H2,1-3H3 |
Clé InChI |
RNMZILCYCHOHLI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCP1CC(C2CCC(C1C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl 5-[methyl-(2,2,2-trifluoroacetyl)amino]-2-oxa-7-azaspiro[3.4]octane-7-carboxylate](/img/structure/B14238818.png)
![2-[6-[4-(dimethylamino)-6-methylpyrimidin-2-yl]sulfanylhexylsulfanyl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B14238826.png)
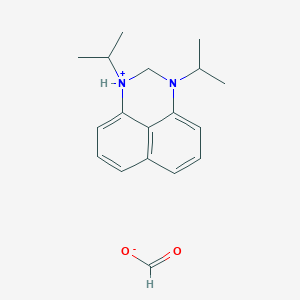
![N-[2-(1H-Indol-3-yl)ethyl]-N~2~-methyl-L-alaninamide](/img/structure/B14238840.png)
![1,1'-Sulfanediylbis{3-bromo-4-[(2-chloroethyl)sulfanyl]benzene}](/img/structure/B14238850.png)
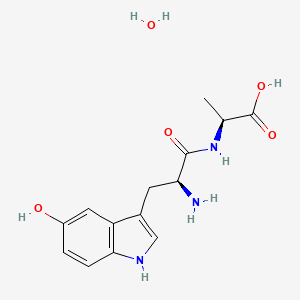
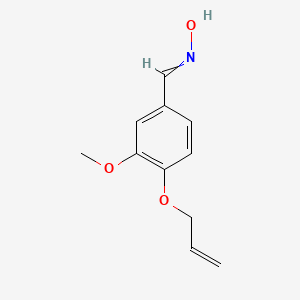
![3-(Benzyloxy)-5-[(4-ethenylphenyl)methoxy]benzoic acid](/img/structure/B14238874.png)
![3-{[4-(2-Hydroxy-2-methylpropanoyl)phenyl]sulfanyl}propanoic acid](/img/structure/B14238875.png)

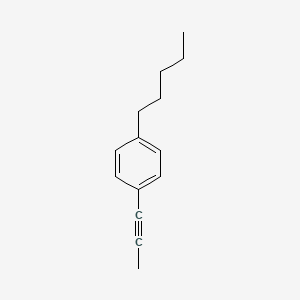
![4,7,7-Trimethyl-6-thiabicyclo[3.2.1]oct-4-ene](/img/structure/B14238894.png)
